molecular formula C12H13NO3S B13091699 {1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid CAS No. 70032-89-2

{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}acetic acid

Cat. No.: B13091699
CAS No.: 70032-89-2
M. Wt: 251.30 g/mol
InChI Key: DZXCUISUUVEVAX-UHFFFAOYSA-N
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Description

2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid is a complex organic compound that features a unique structure combining an isoindole ring with a hydroxyethylthio group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the isoindole ring, followed by the introduction of the hydroxyethylthio group and the acetic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoindole ring can be reduced under specific conditions to form dihydroisoindoles.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Esterification can be achieved using alcohols and acid catalysts, while amidation requires amines and coupling agents like EDCI or DCC.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroisoindoles.

    Substitution: Esters and amides.

Scientific Research Applications

2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylthio group may play a crucial role in binding to these targets, while the isoindole ring provides structural stability. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-((2-Hydroxyethyl)thio)-1H-isoindol-2-yl)acetic acid: Similar structure but with a different isoindole configuration.

    2-(1-((2-Hydroxyethyl)thio)-2H-indol-2-yl)acetic acid: Features an indole ring instead of an isoindole ring.

Uniqueness

2-(1-((2-Hydroxyethyl)thio)-2H-isoindol-2-yl)acetic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

70032-89-2

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-[1-(2-hydroxyethylsulfanyl)isoindol-2-yl]acetic acid

InChI

InChI=1S/C12H13NO3S/c14-5-6-17-12-10-4-2-1-3-9(10)7-13(12)8-11(15)16/h1-4,7,14H,5-6,8H2,(H,15,16)

InChI Key

DZXCUISUUVEVAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C(=C2C=C1)SCCO)CC(=O)O

Origin of Product

United States

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